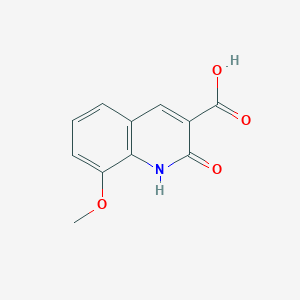

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Description

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative featuring a hydroxy group at position 2, a methoxy group at position 8, and a carboxylic acid moiety at position 3. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-5-7(11(14)15)10(13)12-9(6)8/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCSBJTWWJARJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627589 | |

| Record name | 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169321-92-0 | |

| Record name | 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid typically involves the condensation of 8-hydroxyquinoline-2-carboxylic acid with methoxy-substituted aniline in the presence of a dehydrating agent such as phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid is , characterized by:

- Hydroxyl group at the 2-position

- Methoxy group at the 8-position

- Carboxylic acid group at the 3-position

This unique arrangement of functional groups contributes to its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as:

- Ligand in Coordination Chemistry : It forms complexes with metal ions, which can be utilized in catalysis and materials science.

- Building Block for Organic Synthesis : Its structure allows for further modifications to synthesize more complex organic molecules.

Biology

The biological applications of this compound include:

- Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.0625 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

| Pseudomonas aeruginosa | 22 mm zone |

- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating critical signaling pathways. For example, derivatives have been shown to inhibit the proliferation of cancer cells through downregulation of c-Myc, a transcription factor linked to tumor growth .

Medicine

In medical research, the compound is being explored for:

- Therapeutic Applications : Its potential as a treatment for cancer and neurodegenerative disorders is under investigation. The ability to chelate metal ions may inhibit metalloenzymes critical for disease progression .

- Antiviral Activity : Recent studies suggest that it can inhibit the replication of viruses such as hepatitis B virus (HBV), indicating its promise as an antiviral agent .

Industry

In industrial applications, this compound is used in:

- Development of Dyes and Pigments : Its chemical properties make it suitable for synthesizing various dyes.

- Synthesis of Other Chemicals : It serves as an intermediate in producing other valuable compounds in the chemical industry .

Antimicrobial Efficacy

A study demonstrated that derivatives of quinoline compounds exhibited significant antibacterial activity against multidrug-resistant strains, suggesting their potential as new antimicrobial agents .

Anticancer Research

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can chelate metal ions, thereby inhibiting metalloenzymes involved in various biological processes. Additionally, it can intercalate into DNA, disrupting DNA replication and transcription, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among quinoline-3-carboxylic acid derivatives include:

- Position of substituents : Hydroxy, methoxy, chloro, or oxo groups at positions 2, 6, 7, or 7.

- Functional groups: Carboxylic acid, carbaldehyde, ester, or amino groups at position 3.

Comparative Analysis

Table 1: Structural and Physicochemical Properties of Selected Quinoline-3-carboxylic Acid Derivatives

Research Findings and Challenges

- Electronic Effects: The 2-hydroxy group in the target compound increases acidity (pKa ~3–4 for COOH and ~9–10 for OH), influencing ionization under physiological conditions. In contrast, 2-oxo analogs (e.g., compound in ) exhibit keto-enol tautomerism, affecting redox properties .

- Solubility: 8-Amino derivatives show enhanced water solubility due to zwitterionic forms, whereas butyloxy-substituted analogs () are more lipophilic, favoring membrane penetration .

- Unresolved Questions: The biological efficacy of this compound remains underexplored compared to its chloro and amino analogs. Further studies on its pharmacokinetics and toxicity are needed.

Biological Activity

2-Hydroxy-8-methoxyquinoline-3-carboxylic acid (also known as 8-hydroxy-2-methoxyquinoline-3-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO4, which features a quinoline backbone with hydroxyl, methoxy, and carboxylic acid functional groups. This structural arrangement contributes to its biological activity, particularly in metal chelation and interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 8-hydroxyquinoline have been reported to inhibit the growth of Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 | |

| Klebsiella pneumoniae | 0.125 | |

| Pseudomonas aeruginosa | 22 mm zone |

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. For example, compounds derived from 8-hydroxyquinoline have demonstrated the ability to inhibit the proliferation of cancer cells through the downregulation of c-Myc, a transcription factor associated with tumor growth .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent . It has been found to inhibit the replication of hepatitis B virus (HBV) in vitro, showcasing its promise as a therapeutic option for viral infections . The mechanism appears to involve direct interaction with viral proteins, disrupting their function.

The mechanisms underlying the biological activities of this compound are diverse:

- Metal Chelation : The compound acts as a chelator for metal ions, which is critical for microbial growth and survival.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cellular metabolism and viral replication.

- Modulation of Gene Expression : By affecting transcription factors like c-Myc, it alters gene expression patterns associated with cell cycle regulation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline compounds exhibited significant antibacterial activity against multidrug-resistant strains, suggesting their potential as new antimicrobial agents .

- Anticancer Research : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.